sodium butane-2-sulfinate

Vue d'ensemble

Description

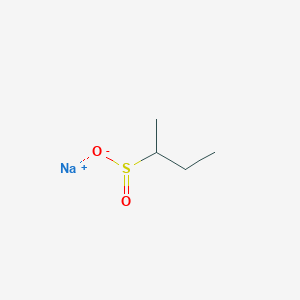

Sodium butane-2-sulfinate is an organic salt . It is a compound with the chemical formula C4H9NaO2S .

Synthesis Analysis

Sodium sulfinates, including sodium butane-2-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis

The molecular structure of sodium butane-2-sulfinate consists of sodium (Na), carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The molecular weight of the compound is 144.17 g/mol .Chemical Reactions Analysis

Sodium sulfinates have been utilized in various chemical reactions. They have been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis

Sodium butane-2-sulfinate is a colorless, odorless, non-corrosive solid . Most sulfinates, including sodium butane-2-sulfinate, are hygroscopic and exist in their hydrated forms .Applications De Recherche Scientifique

Organic Synthesis

Substitution in Primary Allylic Amines

Sodium butane-2-sulfinate is used for substituting the NH2 group in primary allylic amines, facilitating the synthesis of structurally diverse allylic sulfones with high selectivity and yield. This process complements asymmetric methods in substrate scope and provides high optical purity starting from unsymmetric allylic electrophiles (Wu et al., 2012).

Synthesis of Sulfur Compounds

It has been widely used in the synthesis of various sulfur compounds, demonstrating its versatility as a building block in organic synthesis. This includes the formation of S-X bonds (S-S, S-N, S-P) and its application in different reaction types (Huang et al., 2019).

Sulfonylating, Sulfenylating, and Sulfinylating Reagents

Sodium butane-2-sulfinate acts as a multifaceted reagent for preparing organosulfur compounds through various bond-forming reactions. Its use in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones highlights its significant role in advanced synthetic chemistry (Reddy & Kumari, 2021).

Material Science

Proton-Conducting Fuel Cell Membranes

Sodium butane-2-sulfinate is used in the preparation of polysulfones with short pendant alkyl side-chains carrying terminal sulfonic acid units. These polymers are studied as proton-conducting membrane materials, stable up to approximately 300°C under nitrogen atmosphere, and demonstrate high proton conductivity (Karlsson & Jannasch, 2004).

Electrochemical Studies

It's used in the synthesis of poly(4-anilino-1-butanesulfonic acid) sodium salt from the electrochemical oxidation of sodium butane-2-sulfinate. This water-soluble polymer exhibits high redox cyclability, making it significant in electrochemical applications (Kim et al., 1994).

Graphene Dispersants

Sodium 4-(pyrene-1-yl)butane-1-sulfonate, a derivative, enhances the stability of aqueous reduced graphene oxide dispersions. It offers insights into more efficient binding to the graphene surface and improved solvation, highlighting its potential in the development of dispersing agents (Heard et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

sodium;butane-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZKUNZCEPQHEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium butane-2-sulfinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

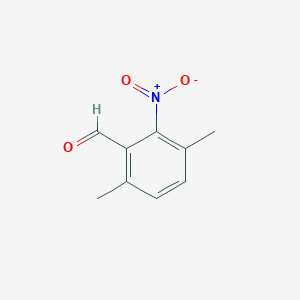

![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)